3,5-Bisphenylazo-2,6-diaminopyridine
Overview
Description
Adenosine 5’-[gamma-thio]triphosphate is a nucleoside triphosphate analogue where one of the oxygens attached to the gamma-phosphate group is replaced by sulfur. This compound is widely used in biochemical and physiological studies as a non-hydrolyzable analogue of adenosine triphosphate, making it valuable in research involving ATP-dependent processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 5’-[gamma-thio]triphosphate can be synthesized through a multi-step chemical process. The synthesis typically involves the thiophosphorylation of adenosine triphosphate. The reaction conditions often require the use of thiophosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride .
Industrial Production Methods: Industrial production of adenosine 5’-[gamma-thio]triphosphate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified using chromatographic techniques to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Adenosine 5’-[gamma-thio]triphosphate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfur atom in the gamma position can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Thiophosphoryl Chloride: Used in the synthesis of adenosine 5’-[gamma-thio]triphosphate.
Triethylamine: Acts as a base in the thiophosphorylation reaction.
Anhydrous Conditions: Essential to prevent hydrolysis during synthesis.
Major Products Formed:
Scientific Research Applications
Adenosine 5’-[gamma-thio]triphosphate has a wide range of scientific research applications:
Chemistry: Used as a non-hydrolyzable analogue of adenosine triphosphate in studies involving ATP-dependent processes.
Biology: Employed in studies of ATP-binding sites and the effects of ATP on various biological processes.
Medicine: Investigated for its potential therapeutic applications, particularly in modulating ATP-dependent pathways.
Industry: Utilized in the production of thiophosphorylated proteins for research and development purposes
Mechanism of Action
Adenosine 5’-[gamma-thio]triphosphate exerts its effects by binding to ATP-binding sites in various proteins and enzymes. The sulfur atom in the gamma position makes it resistant to hydrolysis, allowing it to act as a stable analogue of adenosine triphosphate. This compound can modulate ATP-dependent processes by substituting for adenosine triphosphate in kinase reactions, leading to the formation of thiophosphorylated proteins that are resistant to dephosphorylation .
Comparison with Similar Compounds
Adenosine 5’-triphosphate (ATP): The natural substrate for many ATP-dependent processes.
Adenosine 5’-[beta,gamma-imido]triphosphate: Another non-hydrolyzable analogue of adenosine triphosphate.
Adenosine 5’-[alpha-thio]triphosphate: A similar compound where the sulfur atom is in the alpha position.
Uniqueness: Adenosine 5’-[gamma-thio]triphosphate is unique due to the presence of the sulfur atom in the gamma position, which makes it resistant to hydrolysis. This property allows it to act as a stable analogue of adenosine triphosphate, making it valuable in studies involving ATP-dependent processes .
Properties
IUPAC Name |
3,5-bis(phenyldiazenyl)pyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7/c18-16-14(23-21-12-7-3-1-4-8-12)11-15(17(19)20-16)24-22-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOJJBNGYKLHPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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